molecular formula C23H18ClN5O4S B2587342 3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872199-29-6

3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2587342
CAS No.: 872199-29-6
M. Wt: 495.94
InChI Key: ASTAHILNVFBFOX-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. The compound features a 4-chlorophenylsulfonyl group at position 3 and a 2,5-dimethoxyphenyl substituent at the N5-amine position. These structural motifs are critical for modulating physicochemical properties and biological interactions. The synthesis of such compounds typically involves cyclization reactions and functional group modifications, as exemplified by methods using dithioimidocarbonates or sulfonyl chloride intermediates .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(2,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5O4S/c1-32-15-9-12-20(33-2)18(13-15)25-21-17-5-3-4-6-19(17)29-22(26-21)23(27-28-29)34(30,31)16-10-7-14(24)8-11-16/h3-13H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTAHILNVFBFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial properties and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C23H18ClN5O4S
  • Molecular Weight : 495.94 g/mol

The compound features a triazoloquinazolinamine core, which is known for various biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that derivatives of quinazolinones, including the studied compound, exhibit significant antimicrobial activity against various pathogens. The following table summarizes key findings from studies on related compounds:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Compound 26M. tuberculosis1.6 μMInhibition of thymidylate kinase
Compound 73Staphylococcus aureus (MRSA)≤ 64 μg/mLAllosteric inhibition of PBPs
This compoundE. coli and S. aureusTBDTBD

Note : The MIC values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the quinazolinone core can significantly affect biological activity. Key observations include:

  • Chlorine Substitution : The presence of chlorine on the phenyl ring enhances antimicrobial potency.
  • Methoxy Groups : The addition of methoxy groups at specific positions increases solubility and bioavailability.
  • Triazole Linkage : The triazole moiety contributes to the overall stability and interaction with biological targets.

In a study analyzing various quinazolinone derivatives, it was found that specific substitutions at the 6 and 7 positions on the quinazolinone core were tolerated without loss of activity while substitutions at the 5 or 8 positions were detrimental to activity .

Case Study 1: Antitubercular Activity

A derivative similar to the compound demonstrated potent antitubercular activity in vitro. The study highlighted that modifications leading to increased electron-withdrawing properties enhanced its effectiveness against M. tuberculosis. Notably, structural changes that improved binding affinity to target enzymes were crucial for its biological efficacy .

Case Study 2: MRSA Inhibition

Another investigation focused on a quinazolinone analog that synergized with piperacillin-tazobactam against MRSA infections in mouse models. This combination therapy showed enhanced bactericidal effects due to the ability of quinazolinones to bind allosterically to penicillin-binding proteins (PBPs), thereby overcoming resistance mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous triazoloquinazolines documented in the literature. Key differences in substituents, molecular properties, and inferred biological implications are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound ID & Source Sulfonyl Group Amine Substituent Molecular Weight (g/mol) XLogP3 Polar Surface Area (Ų) Notable Features
Target Compound* 4-Chlorophenyl 2,5-Dimethoxyphenyl ~492.0† ~4.8‡ ~110‡ Electron-withdrawing Cl; polar OMe
2,5-Dimethylphenyl 4-Methylbenzyl 457.55 Not reported Not reported Electron-donating Me; lipophilic
Phenyl 4-Isopropylphenyl Not reported Not reported Not reported 7-Cl substitution; bulky iPr
4-Methylphenyl 3,4-Diethoxyphenethyl Not reported Not reported Not reported Ethoxy groups; extended alkyl chain
Phenyl 4-Ethoxyphenyl Not reported Not reported Not reported Ethoxy group; moderate polarity
3,4-Dimethylphenyl 2-Methoxy-5-methylphenyl 473.5 5.2 107 Bulky dimethyl; moderate polarity

*Inferred properties based on structural analogs.
†Calculated molecular formula: C₃₀H₂₄ClN₅O₄S.
‡Estimated using computational tools (e.g., Molinspiration).

Key Findings:

This may influence binding to biological targets, such as enzymes or receptors . Compounds with phenylsulfonyl groups () lack halogen or alkyl modifications, resulting in lower steric hindrance and distinct electronic profiles .

Amine Substituent Effects :

  • The 2,5-dimethoxyphenyl group in the target compound contributes to high polarity (estimated polar surface area ~110 Ų) due to methoxy oxygen atoms, which may improve aqueous solubility but reduce membrane permeability compared to methyl or ethyl substituents (e.g., ) .
  • Bulky substituents like 4-isopropylphenyl () or 3,4-diethoxyphenethyl () may enhance target selectivity but reduce metabolic stability .

Physicochemical Trends: Lipophilicity (XLogP3): The target compound’s estimated XLogP3 (~4.8) is lower than ’s 5.2, reflecting the balance between the polar methoxy groups and the lipophilic chlorophenyl moiety. Higher XLogP3 values correlate with increased membrane permeability but may compromise solubility .

Biological Implications :

  • Chlorine Substitutions : The 7-Cl substituent in and the 4-Cl in the target compound may confer resistance to oxidative metabolism, extending half-life in vivo .
  • Methoxy Groups : Methoxy substituents (target compound, ) are often associated with hydrogen-bonding interactions, which could enhance binding affinity to polar active sites .

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